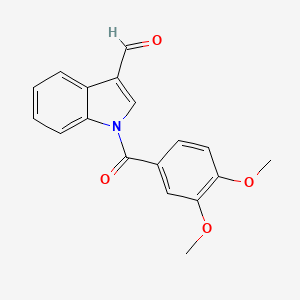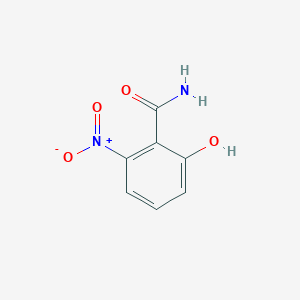
2-(Hydroxymethyl)-3-(trifluoromethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxymethyl)-3-(trifluoromethyl)phenol is an organic compound characterized by the presence of a hydroxymethyl group and a trifluoromethyl group attached to a phenol ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of phenol using trifluoromethylating agents such as trifluoromethyl phenyl sulfone under visible light irradiation . The hydroxymethyl group can be introduced through hydroxymethylation reactions, often involving formaldehyde and a base.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available phenol derivatives. The process typically includes the trifluoromethylation step followed by hydroxymethylation. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydroxymethyl)-3-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The phenol group can be reduced to form a cyclohexanol derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2-(carboxymethyl)-3-(trifluoromethyl)phenol.
Reduction: Formation of 2-(hydroxymethyl)-3-(trifluoromethyl)cyclohexanol.
Substitution: Formation of substituted phenol derivatives with various functional groups.
Applications De Recherche Scientifique
2-(Hydroxymethyl)-3-(trifluoromethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(Hydroxymethyl)-3-(trifluoromethyl)phenol involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to biological activity. The hydroxymethyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Trifluoromethylphenol: Lacks the hydroxymethyl group, resulting in different chemical properties and reactivity.
3-(Trifluoromethyl)phenol: The position of the trifluoromethyl group affects its chemical behavior.
2-(Hydroxymethyl)phenol: Lacks the trifluoromethyl group, leading to different electron-withdrawing effects.
Uniqueness
2-(Hydroxymethyl)-3-(trifluoromethyl)phenol is unique due to the combined presence of both the hydroxymethyl and trifluoromethyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various applications .
Propriétés
Formule moléculaire |
C8H7F3O2 |
|---|---|
Poids moléculaire |
192.13 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-3-(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H7F3O2/c9-8(10,11)6-2-1-3-7(13)5(6)4-12/h1-3,12-13H,4H2 |
Clé InChI |
QYBMRSGGDKRWSJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)O)CO)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




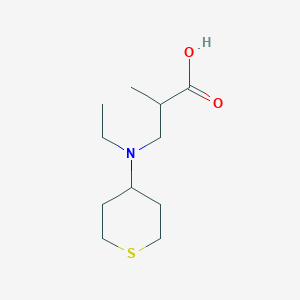
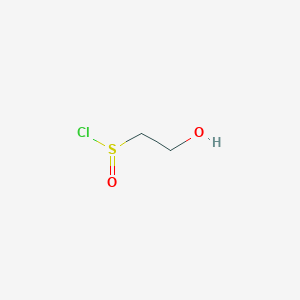
![6-Chloro-2-iodobenzo[d]thiazole](/img/structure/B15231385.png)
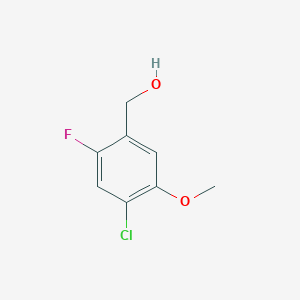

![Propyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B15231406.png)


